molecular formula C12H14N4OS B12605534 5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide CAS No. 879547-26-9

5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B12605534
CAS No.: 879547-26-9
M. Wt: 262.33 g/mol
InChI Key: SSQVVCGCKBZHPP-UHFFFAOYSA-N
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Description

5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of a thioamide with α-haloketones to form the thiazole ring . The pyrazine ring can be introduced through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted thiazole and pyrazine derivatives .

Scientific Research Applications

5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound in drug discovery for its anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and biocides.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit key enzymes involved in microbial and cancer cell proliferation, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of a thiazole and pyrazine ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .

Properties

CAS No.

879547-26-9

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

5-tert-butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H14N4OS/c1-12(2,3)9-7-14-8(6-15-9)10(17)16-11-13-4-5-18-11/h4-7H,1-3H3,(H,13,16,17)

InChI Key

SSQVVCGCKBZHPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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